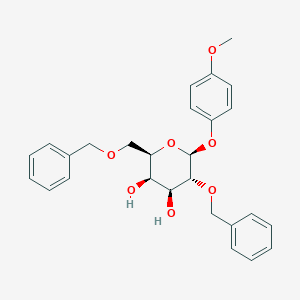

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C27H30O7 and a molecular weight of 466.53 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2 and 6 are substituted with benzyl groups, and the phenyl group at position 4 is methoxylated . This compound is often used in organic synthesis and research due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation and methoxylation . The general synthetic route includes:

Protection: The hydroxyl groups of galactopyranoside are protected using a suitable protecting group such as acetyl or benzyl groups.

Benzylation: The protected galactopyranoside is then subjected to benzylation at positions 2 and 6 using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Methoxylation: The phenyl group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Large-scale protection: of galactopyranoside hydroxyl groups.

Benzylation: using industrial-grade reagents and optimized reaction conditions.

Methoxylation: with stringent control over reaction parameters to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted galactopyranosides.

Applications De Recherche Scientifique

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.

4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Another derivative with benzylidene protection at positions 4 and 6.

Uniqueness

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at position 4 and benzyl groups at positions 2 and 6 make it a valuable compound for various applications .

Activité Biologique

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside (CAS No. 159922-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a galactopyranoside backbone with specific substitutions that may influence its biochemical interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H30O7

- Molecular Weight : 466.52 g/mol

- Melting Point : 113 °C

- Density : 1.279 g/cm³

- Boiling Point : 641.144 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : Using protecting groups like acetyl or benzyl.

- Benzylation : The protected galactopyranoside undergoes benzylation at positions 2 and 6 using benzyl chloride.

- Methoxylation : The phenolic group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.

Antimicrobial Activity

This compound is hypothesized to possess antimicrobial properties due to its structural characteristics. Compounds with similar polyphenolic structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The interaction of the compound with microbial cell membranes could lead to disruption and inhibition of growth.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes related to metabolic disorders. For example, similar galactosides have been studied for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound could have potential applications in managing postprandial hyperglycemia.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.

- Radical Scavenging : Its phenolic groups can donate hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, potentially leading to cell lysis.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that flavonoids with similar structures exhibited IC50 values for DPPH radical scavenging ranging from 0.094 mg/mL to 0.591 mg/mL .

- Antimicrobial Efficacy : Research on related compounds indicated MIC values below 10 mg/mL against pathogenic bacteria such as E. coli and S. aureus, suggesting that derivatives like this compound could exhibit comparable activity .

- Enzyme Inhibition Research : Investigations into polysaccharides similar to this compound showed effective inhibition of α-glucosidase activity in vitro and in vivo, highlighting its potential for diabetes management .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNONEMGWLHXQDN-LXSUACKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447889 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-50-6 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.